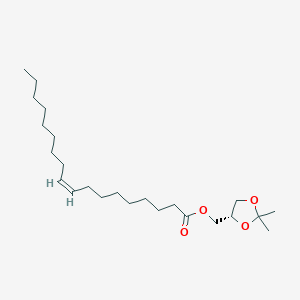
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly found in nature and are responsible for the aromas of many fruits. This particular compound is characterized by the presence of a dioxolane ring and an oleate ester group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate typically involves the esterification of oleic acid with (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further enhance the purity and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release oleic acid, which is known to have various biological effects. The dioxolane ring may also interact with enzymes or receptors, modulating their activity and leading to specific physiological responses.
類似化合物との比較
Similar Compounds
Methyl Oleate: Similar in structure but lacks the dioxolane ring.
Ethyl Oleate: Another ester of oleic acid, differing in the alcohol component.
Propylene Glycol Oleate: Contains a different glycol moiety.
Uniqueness
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Oleate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
特性
分子式 |
C24H44O4 |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m1/s1 |
InChIキー |
LEEQPXMGHNSQNP-SSSWZJSRSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COC(O1)(C)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















